molecular formula C13H15BF2O4 B7954077 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7954077
M. Wt: 284.07 g/mol
InChI Key: OSRPRCIGDLJIGG-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is a chemical compound with the molecular formula C13H15BF2O4 and a molecular weight of 284.07 g/mol . This compound is characterized by the presence of two fluorine atoms and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzoic acid core. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method involves the reaction of 3,4-difluorobenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various fluorinated derivatives .

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic processes.

Biology:

    Drug Discovery:

Medicine:

    Diagnostic Agents: May be used in the synthesis of compounds for medical imaging.

Industry:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid moiety allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted to introduce new functionalities. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the combination of fluorine atoms and a boronic acid moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)9-7(11(17)18)5-6-8(15)10(9)16/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRPRCIGDLJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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